molecular formula C13H22ClN5O6 B1675188 Levovirin valinate hydrochloride CAS No. 705930-02-5

Levovirin valinate hydrochloride

Cat. No.: B1675188
CAS No.: 705930-02-5
M. Wt: 379.80 g/mol
InChI Key: BZAMJGAXDMZZKX-JSNLFJDGSA-N
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Description

It is a CMOS-based low-dropout (LDO) regulator specifically designed for automotive applications, featuring a 1 A output current and a 36 V input voltage . This compound is known for its stability, efficiency, and versatility, making it suitable for a wide range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of R-1518 involves several synthetic routes and reaction conditions. The compound is typically synthesized using a combination of chemical reactions that ensure its stability and efficiency. The process involves the use of various reagents and catalysts to achieve the desired chemical structure.

Industrial Production Methods: In industrial settings, the production of R-1518 is carried out using advanced manufacturing techniques. These methods include the use of high-temperature reactors, precise control of reaction conditions, and the implementation of quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: R-1518 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its performance in various applications.

Common Reagents and Conditions: The common reagents used in the reactions involving R-1518 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results .

Major Products Formed: The major products formed from the reactions involving R-1518 depend on the specific type of reaction and the reagents used. These products are often characterized by their enhanced stability, efficiency, and functionality, making them suitable for various applications .

Scientific Research Applications

R-1518 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a key component in the synthesis of various compounds and materials. In biology, R-1518 is utilized in the development of new drugs and therapies. In medicine, it plays a crucial role in the design of advanced medical devices and diagnostic tools. In industry, R-1518 is employed in the production of high-performance electronic components and systems .

Mechanism of Action

The mechanism of action of R-1518 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of certain enzymes and proteins, leading to changes in cellular processes and functions. The molecular targets of R-1518 include various signaling proteins and transcription factors, which play a crucial role in regulating cellular responses .

Comparison with Similar Compounds

R-1518 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other CMOS-based LDO regulators, such as R-1512 and R-1520. R-1518 stands out due to its higher output current, wider input voltage range, and enhanced stability under various operating conditions . These features make R-1518 a preferred choice for applications requiring high performance and reliability.

Properties

CAS No.

705930-02-5

Molecular Formula

C13H22ClN5O6

Molecular Weight

379.80 g/mol

IUPAC Name

[(2S,3R,4S,5S)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (2S)-2-amino-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C13H21N5O6.ClH/c1-5(2)7(14)13(22)23-3-6-8(19)9(20)12(24-6)18-4-16-11(17-18)10(15)21;/h4-9,12,19-20H,3,14H2,1-2H3,(H2,15,21);1H/t6-,7-,8-,9-,12-;/m0./s1

InChI Key

BZAMJGAXDMZZKX-JSNLFJDGSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC[C@H]1[C@@H]([C@@H]([C@H](O1)N2C=NC(=N2)C(=O)N)O)O)N.Cl

SMILES

CC(C)C(C(=O)OCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)O)O)N.Cl

Canonical SMILES

CC(C)C(C(=O)OCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)O)O)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Levovirin valinate hydrochloride;  Levovirin valinate HCl;  R-1518;  R 1518;  R1518; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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